Mapi-alpha

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mapi-alpha, also known as methylammonium lead iodide, is a hybrid organic-inorganic perovskite compound. It has garnered significant attention in recent years due to its exceptional optoelectronic properties, making it a high-performance material for solar cells. Methylammonium lead iodide is composed of methylammonium cations and lead iodide anions, forming a crystalline structure that is highly efficient in light absorption and charge transport .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylammonium lead iodide can be synthesized through various methods, including solution processing and vapor deposition. One common method involves dissolving lead iodide and methylammonium iodide in a solvent such as dimethylformamide or dimethyl sulfoxide. The solution is then spin-coated onto a substrate and annealed to form a crystalline film .

Industrial Production Methods: In industrial settings, the production of methylammonium lead iodide often involves the use of scalable techniques such as roll-to-roll processing and vapor-assisted solution processing. These methods allow for the continuous production of large-area perovskite films, which are essential for commercial applications in solar cells .

Chemical Reactions Analysis

Types of Reactions: Methylammonium lead iodide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can significantly impact the stability and performance of the material in photovoltaic applications .

Common Reagents and Conditions: Common reagents used in the reactions of methylammonium lead iodide include halogenated solvents, reducing agents like hydrazine, and oxidizing agents such as hydrogen peroxide. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent degradation .

Major Products Formed: The major products formed from the reactions of methylammonium lead iodide include lead iodide, methylammonium iodide, and various intermediate compounds. These products can influence the material’s optoelectronic properties and stability .

Scientific Research Applications

Methylammonium lead iodide has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying hybrid perovskite materials and their properties.

In medicine, methylammonium lead iodide is being explored for use in photodynamic therapy and drug delivery systems. Its ability to generate reactive oxygen species under light irradiation makes it a promising candidate for targeted cancer treatments . In industry, the compound is primarily used in the development of high-efficiency perovskite solar cells, which have the potential to revolutionize the renewable energy sector .

Mechanism of Action

The mechanism of action of methylammonium lead iodide involves its ability to absorb light and generate electron-hole pairs. These charge carriers are then transported through the material’s crystalline structure, leading to the generation of an electric current. The molecular targets and pathways involved in this process include the lead iodide octahedra and the methylammonium cations, which play crucial roles in charge transport and recombination .

Comparison with Similar Compounds

Methylammonium lead iodide is often compared with other hybrid perovskite materials, such as formamidinium lead iodide and cesium lead iodide. While these compounds share similar structures and properties, methylammonium lead iodide is unique in its balance of stability and efficiency. Formamidinium lead iodide, for example, offers higher thermal stability but lower efficiency, whereas cesium lead iodide provides better stability but is more challenging to process .

List of Similar Compounds:- Formamidinium lead iodide (FAPbI3)

- Cesium lead iodide (CsPbI3)

- Methylammonium lead bromide (MAPbBr3)

- Formamidinium lead bromide (FAPbBr3)

These comparisons highlight the unique advantages of methylammonium lead iodide in various applications, particularly in the field of photovoltaics .

Properties

IUPAC Name |

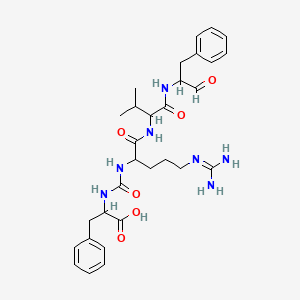

2-[[5-(diaminomethylideneamino)-1-[[3-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]butan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H41N7O6/c1-19(2)25(27(40)34-22(18-38)16-20-10-5-3-6-11-20)37-26(39)23(14-9-15-33-29(31)32)35-30(43)36-24(28(41)42)17-21-12-7-4-8-13-21/h3-8,10-13,18-19,22-25H,9,14-17H2,1-2H3,(H,34,40)(H,37,39)(H,41,42)(H4,31,32,33)(H2,35,36,43) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SABSBIPNNYDZRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)C(CCCN=C(N)N)NC(=O)NC(CC2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H41N7O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

595.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.